3-(2,2,2-Trimethoxyethyl)pyridine
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Overview
Description
3-(2,2,2-Trimethoxyethyl)pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trimethoxyethyl)pyridine typically involves the reaction of pyridine with 2,2,2-trimethoxyethanol under specific conditions. One common method is the alkylation of pyridine using 2,2,2-trimethoxyethanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(2,2,2-Trimethoxyethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,2,2-Trimethoxyethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trimethoxyethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
- 2-(2,2,2-Trimethoxyethyl)pyridine
- 4-(2,2,2-Trimethoxyethyl)pyridine
- 3-(2,2,2-Trimethoxyethyl)quinoline
Comparison: Compared to other similar compounds, 3-(2,2,2-Trimethoxyethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-(2,2,2-trimethoxyethyl)pyridine |
InChI |
InChI=1S/C10H15NO3/c1-12-10(13-2,14-3)7-9-5-4-6-11-8-9/h4-6,8H,7H2,1-3H3 |
InChI Key |
OKTMWCDCLSDRJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=CN=CC=C1)(OC)OC |
Origin of Product |
United States |
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